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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂) is a valuable biochemical reagent

and a versatile intermediate in the synthesis of various pharmaceutical agents, including PDE4

inhibitors and cell growth inhibitors.[1][2] Its chemical structure consists of a benzene ring

substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. A thorough

analytical characterization is crucial for confirming its identity, purity, and structural integrity in

research and drug development settings. This technical guide provides an in-depth overview of

the analysis of 2-Bromo-5-hydroxybenzaldehyde using two primary spectroscopic

techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within

a molecule. It operates on the principle that molecules absorb infrared radiation at specific

frequencies corresponding to the vibrational energies of their chemical bonds.

Experimental Protocol: KBr Pellet Method
A common and effective method for analyzing solid samples like 2-Bromo-5-
hydroxybenzaldehyde is the potassium bromide (KBr) pellet technique.[3][4]

Sample Preparation: A small amount of the compound (approximately 1-2 mg) is ground

together with about 100-200 mg of dry KBr powder using an agate mortar and pestle. The
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concentration of the sample in KBr should be between 0.2% and 1%.[5]

Pellet Formation: The resulting fine powder is transferred to a pellet-pressing die. A pressure

of approximately 20,000 prf is applied for several minutes to form a thin, transparent, or

translucent pellet.[5]

Background Spectrum: A background spectrum of the empty spectrometer sample holder is

recorded to account for atmospheric CO₂ and water vapor.[6]

Sample Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 45-100) are often accumulated to improve the signal-to-noise ratio, with

a resolution of 4 or 8 cm⁻¹.[6]

FT-IR Experimental Workflow
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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation
The FT-IR spectrum of 2-Bromo-5-hydroxybenzaldehyde displays characteristic absorption

bands corresponding to its distinct functional groups. The key quantitative data is summarized

below.

Table 1: Characteristic FT-IR Peaks for 2-Bromo-5-hydroxybenzaldehyde
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3331 Medium (broad) O-H stretch (phenolic)[4]

~2830 & ~2720 Medium
C-H stretch (aldehyde, Fermi

resonance)[7]

1684 Strong
C=O stretch (aromatic

aldehyde)[4]

1595, 1480 Strong C=C stretch (aromatic ring)[4]

1305 Strong
In-plane O-H bend / C-O

stretch coupling

1170 Medium C-O stretch (phenolic)[4]

~800-600 Medium-Strong
C-H out-of-plane bend

(aromatic substitution)

| ~600-500 | Medium | C-Br stretch |

Note: The C=O stretching frequency at 1684 cm⁻¹ is lower than that of a typical aliphatic

aldehyde (1740-1720 cm⁻¹) due to the conjugation with the aromatic ring, which imparts more

single-bond character to the carbonyl group.[7][8] The broad O-H band around 3331 cm⁻¹ is

indicative of intermolecular hydrogen bonding.[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight of a compound and can provide

structural information through the analysis of fragmentation patterns. For a volatile compound

like 2-Bromo-5-hydroxybenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI) is a common analytical approach.

Experimental Protocol: GC-MS
The following protocol is adapted from standard methods for the analysis of phenolic

compounds.[9]
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as

dichloromethane or ethyl acetate.[2][9]

Gas Chromatography (GC):

Injection: 1 µL of the sample solution is injected into the GC, typically in splitless mode to

maximize sensitivity.[9]

Injector Temperature: 275 °C.[9]

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]

Column: A low-polarity column, such as a TG-5SilMS (5% diphenyl/95% dimethyl

polysiloxane phase), is suitable.[9]

Oven Program: An initial temperature of 60 °C held for 5 minutes, followed by a ramp of 8

°C/min to 300 °C, which is then held for 10 minutes.[9]

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) at 70 eV.

Transfer Line Temperature: 300 °C.[9]

Mass Analyzer: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-450)

to detect the molecular ion and its fragments.

Mass Spectrometry Experimental Workflow
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Caption: Workflow for GC-MS analysis of 2-Bromo-5-hydroxybenzaldehyde.
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Data Interpretation
The mass spectrum provides the molecular weight and fragmentation data. Due to the natural

isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), all bromine-containing fragments

appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 2: Key Mass Spectrometry Data for 2-Bromo-5-hydroxybenzaldehyde

m/z (for ⁷⁹Br/⁸¹Br) Ion/Fragment Description

200 / 202 [M]⁺• Molecular Ion[4]

199 / 201 [M-H]⁺ Loss of a hydrogen atom[10]

171 / 173 [M-CHO]⁺
Loss of the formyl group

(CHO)[10]

121 [M-Br]⁺ Loss of a bromine radical

93 [M-Br-CO]⁺
Subsequent loss of carbon

monoxide

200.95 [M+H]⁺
Predicted protonated molecule

(ESI)[11]

222.94 [M+Na]⁺
Predicted sodium adduct (ESI)

[11]

| 198.94 | [M-H]⁻ | Predicted deprotonated molecule (ESI)[11] |

Note: The data for [M]⁺• is from Electron Ionization (EI) experiments. The predicted adducts

([M+H]⁺, [M+Na]⁺, [M-H]⁻) are typically observed with soft ionization techniques like

Electrospray Ionization (ESI).

Proposed Fragmentation Pathway (EI)
Under electron ionization, the molecular ion undergoes fragmentation, providing structural

clues.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b118957?utm_src=pdf-body
https://www.researchgate.net/publication/264262421_2-Bromo-5-hydroxy-benz-aldehyde
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pubchemlite.lcsb.uni.lu/e/compound/387179
https://pubchemlite.lcsb.uni.lu/e/compound/387179
https://pubchemlite.lcsb.uni.lu/e/compound/387179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₇H₅BrO₂]⁺•
m/z 200/202

(Molecular Ion)

[C₇H₄BrO₂]⁺
m/z 199/201

- •H

[C₆H₄BrO]⁺
m/z 171/173

- •CHO

[C₇H₅O₂]⁺
m/z 121

- •Br

[C₆H₅O]⁺
m/z 93

- CO

Click to download full resolution via product page

Caption: Proposed EI fragmentation pathway for 2-Bromo-5-hydroxybenzaldehyde.

Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a

comprehensive characterization of 2-Bromo-5-hydroxybenzaldehyde. FT-IR confirms the

presence of the key hydroxyl, aldehyde, and aromatic functional groups through their

characteristic vibrational frequencies. Mass spectrometry confirms the molecular weight

(201.02 g/mol ) and reveals a predictable fragmentation pattern consistent with the compound's

structure, including the characteristic isotopic signature of bromine.[1][3] These analytical

techniques are indispensable for verifying the identity and purity of this important chemical

intermediate in scientific research and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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